1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one
Description
1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one is a phosphorylated ketone derivative featuring a diphenylphosphoryl group (-PO(Ph)₂) at the 1-position, a methyl substituent at the 3-position, and a conjugated hex-5-en-2-one backbone terminated with a phenyl group. The diphenylphosphoryl moiety enhances electron-withdrawing properties, which may influence reactivity in nucleophilic additions or coordination chemistry. The α,β-unsaturated ketone system (hex-5-en-2-one) provides a site for conjugate additions or cycloadditions, while the phenyl substituents contribute to steric bulk and aromatic stabilization .
Properties
CAS No. |
821770-42-7 |
|---|---|
Molecular Formula |
C25H25O2P |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-diphenylphosphoryl-3-methyl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C25H25O2P/c1-21(12-11-15-22-13-5-2-6-14-22)25(26)20-28(27,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-11,13-19,21H,12,20H2,1H3 |
InChI Key |
ADLBPWZDHPNBGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC1=CC=CC=C1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one typically involves the reaction of diphenylphosphoryl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as column chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives .
Scientific Research Applications
1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one exerts its effects involves its interaction with specific molecular targets. The diphenylphosphoryl group is known to participate in various chemical reactions, influencing the compound’s reactivity and stability. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in many biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diphenylphosphoryl Groups
Several diphenylphosphoryl-containing ketones and derivatives have been synthesized and characterized. Key comparisons include:
Key Observations :
- Electronic Effects : The diphenylphosphoryl group in all compounds enhances electrophilicity at the ketone carbonyl, but conjugation with α,β-unsaturated systems (as in the target compound) increases resonance stabilization compared to saturated analogues like 1-(4-chlorophenyl)-2-(diphenylphosphoryl)ethan-1-one .
- Steric Influence : The 3-methyl and 6-phenyl groups in the target compound introduce moderate steric hindrance, intermediate between the highly hindered 1-(diphenylphosphoryl)-3,3-dimethylbutan-2-one and less bulky thiazine-thiones .
- Luminescence and Sensing: While highlights luminescent properties in CMPO ligands with similar phosphoryl groups, the target compound’s extended conjugation may improve photophysical behavior.
Spectroscopic Distinctions
- ¹H-NMR : The vinylic protons in the hex-5-en-2-one moiety would resonate downfield (δ ~6.5–7.5 ppm) due to conjugation with the carbonyl, distinct from the upfield-shifted protons in saturated derivatives (e.g., δ ~2.5–3.5 ppm for 1-(diphenylphosphoryl)-3,3-dimethylbutan-2-one) .
- ³¹P-NMR : The phosphoryl group in all compounds typically shows a signal near δ 25–30 ppm, consistent with P=O environments .
Biological Activity
1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H19O2P
- Molecular Weight : 302.31 g/mol
- CAS Number : 64020-33-3
Synthesis
The synthesis of 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one typically involves the reaction of diphenylphosphoryl chloride with a suitable enone precursor. The process can be optimized for yield and purity through various organic synthesis techniques.
Antimicrobial Activity
Recent studies indicate that 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50–100 µg/mL, suggesting moderate potency compared to standard antibiotics.
Anticancer Properties
Research has demonstrated the compound's potential anticancer activity. In cell line studies, it has shown:
- Inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Anti-inflammatory Effects
1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced paw edema in a carrageenan-induced inflammation model, with a percentage inhibition of up to 70% at a dosage of 25 mg/kg.
Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of the compound was tested against several pathogenic bacteria. The results indicated that the compound inhibited bacterial growth effectively, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Study 2: Cytotoxicity in Cancer Cells
A study investigating the cytotoxic effects on MCF-7 and HeLa cells revealed IC50 values of 45 µg/mL and 60 µg/mL respectively. This suggests that the compound could serve as a lead structure for developing new anticancer agents.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 45 |
| HeLa | 60 |
The biological activity of 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one is thought to be mediated through multiple pathways:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosome function.
- Induction of Apoptosis : In cancer cells, it activates caspases leading to programmed cell death.
- Reduction of Inflammatory Mediators : It may inhibit the production of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
